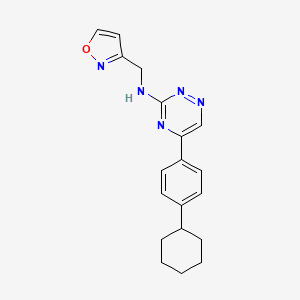![molecular formula C18H19N3O3 B6139428 N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as DMIMIC, is a novel compound that has attracted significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide involves the inhibition of various signaling pathways involved in cell proliferation, survival, and apoptosis. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently activated in cancer cells, leading to decreased cell proliferation and increased apoptosis. N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide also inhibits the NF-κB pathway, which plays a crucial role in inflammation and immune response, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide has been found to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of angiogenesis and metastasis, the reduction of oxidative stress and inflammation, and the improvement of immune function. It has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide for lab experiments is its high potency and selectivity towards cancer cells, which allows for effective inhibition of tumor growth without significant toxicity to normal cells. However, one of the limitations of N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide is its low solubility in water, which can affect its bioavailability and limit its use in vivo.
将来の方向性
There are several future directions for the research on N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its efficacy in preclinical and clinical trials, and the exploration of its potential applications in other fields, such as infectious diseases and neurodegenerative diseases. Additionally, the elucidation of its molecular targets and the identification of biomarkers for patient selection and treatment monitoring can further enhance its clinical utility.
合成法
N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzylamine with 2-bromoacetophenone, followed by cyclization and subsequent reaction with methyl isocyanate. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to exhibit anti-tumor activity against different types of cancer cells, including breast, colon, and lung cancer cells. N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide has also been found to have neuroprotective effects against oxidative stress-induced neurodegeneration and to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-4-7-17-20-14(11-21(17)10-12)18(22)19-9-13-5-6-15(23-2)16(8-13)24-3/h4-8,10-11H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETODYDXCOKWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)
![ethyl 3-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6139353.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6139368.png)
![3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6139376.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)


![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)
